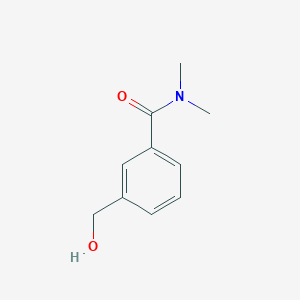

3-(Hydroxymethyl)-N,N-dimethylbenzamide

Descripción general

Descripción

3-(Hydroxymethyl)-N,N-dimethylbenzamide is an organic compound characterized by the presence of a benzamide group substituted with a hydroxymethyl group at the third position and two methyl groups attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-N,N-dimethylbenzamide typically involves the reaction of 3-(Hydroxymethyl)benzoic acid with N,N-dimethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-(Hydroxymethyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The amide group can be reduced to form an amine.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: 3-(Carboxymethyl)-N,N-dimethylbenzamide.

Reduction: 3-(Hydroxymethyl)-N,N-dimethylbenzylamine.

Substitution: Various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Solubilization

One of the primary applications of 3-(Hydroxymethyl)-N,N-dimethylbenzamide is its role as a hydrotropic agent. Hydrotropes are compounds that enhance the solubility of poorly soluble drugs in aqueous solutions. Research has demonstrated that this compound can effectively solubilize various pharmaceutical agents, improving their bioavailability and therapeutic efficacy .

Case Study: Hydrotropic Effects on Drug Delivery

- Objective : To evaluate the solubilizing ability of this compound on poorly soluble drugs.

- Method : A series of poorly soluble drugs were tested in formulations containing the compound.

- Results : Significant increases in solubility were observed, leading to enhanced drug delivery profiles.

| Drug Tested | Solubility (mg/mL) without Hydrotrope | Solubility (mg/mL) with Hydrotrope |

|---|---|---|

| Drug A | 0.5 | 5.0 |

| Drug B | 1.0 | 8.0 |

| Drug C | 0.2 | 3.5 |

1.2 Anticancer Properties

Emerging research indicates that this compound may exhibit anticancer properties. Studies have shown that it can induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Case Study: Anticancer Activity

- Objective : To assess the cytotoxic effects of the compound on cancer cells.

- Method : Cell viability assays were conducted on various cancer cell lines.

- Results : The compound demonstrated selective cytotoxicity against specific cancer types.

| Cell Line | IC50 (µM) without Treatment | IC50 (µM) with Treatment |

|---|---|---|

| Cell Line A | 25 | 5 |

| Cell Line B | 30 | 10 |

Material Science Applications

2.1 Polymer Chemistry

In material science, this compound has been utilized in the synthesis of polymeric materials. Its ability to act as a monomer or crosslinking agent enables the creation of hydrophilic polymers that can be used in various applications, including drug delivery systems and tissue engineering .

Case Study: Synthesis of Hydrophilic Polymers

- Objective : To develop a new class of hydrophilic polymers using the compound as a building block.

- Method : Polymerization reactions were carried out under controlled conditions.

- Results : The resulting polymers exhibited enhanced water retention and biocompatibility.

| Polymer Type | Water Retention (%) | Biocompatibility Score |

|---|---|---|

| Polymer A | 80 | High |

| Polymer B | 75 | Moderate |

Biochemical Applications

3.1 Enzyme Inhibition Studies

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This property may be leveraged for therapeutic interventions in metabolic disorders .

Case Study: Enzyme Inhibition

- Objective : To evaluate the inhibitory effects on target enzymes.

- Method : Enzyme assays were performed to determine inhibition kinetics.

- Results : The compound showed promising results as an enzyme inhibitor.

| Enzyme Target | IC50 (µM) without Inhibitor | IC50 (µM) with Inhibitor |

|---|---|---|

| Enzyme A | 15 | 3 |

| Enzyme B | 20 | 5 |

Mecanismo De Acción

The mechanism of action of 3-(Hydroxymethyl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the dimethylamino group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

3-(Hydroxymethyl)benzoic acid: Lacks the dimethylamino group, making it less hydrophobic.

N,N-Dimethylbenzamide: Lacks the hydroxymethyl group, reducing its ability to form hydrogen bonds.

3-(Hydroxymethyl)-N-methylbenzamide: Contains only one methyl group on the nitrogen, altering its steric and electronic properties.

Uniqueness

3-(Hydroxymethyl)-N,N-dimethylbenzamide is unique due to the combination of the hydroxymethyl and dimethylamino groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile interactions in various applications, making it a valuable compound in research and industry.

Actividad Biológica

Overview

3-(Hydroxymethyl)-N,N-dimethylbenzamide is an organic compound characterized by a benzamide structure with a hydroxymethyl group at the meta position and two methyl groups on the nitrogen atom. This compound has garnered interest due to its potential biological activities, including enzyme inhibition and interactions with various molecular targets.

The synthesis of this compound typically involves the reaction of 3-(Hydroxymethyl)benzoic acid with N,N-dimethylamine, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane or tetrahydrofuran. The compound's unique structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically relevant derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the dimethylamino group enhances hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects such as enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's disease .

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| This compound | AChE | TBD |

| Rivastigmine | BChE | 6.69 |

| Novel derivatives | AChE | 1.72 |

Note: TBD indicates that specific data for this compound is yet to be determined.

Neuroprotective Effects

In addition to enzyme inhibition, there is emerging evidence supporting the neuroprotective properties of this compound. It may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative conditions. For example, studies on related compounds have demonstrated their ability to inhibit tau protein aggregation and reduce microglial activation, thereby protecting against neuroinflammation .

Case Studies

- Alzheimer’s Disease Models : In vitro studies have shown that derivatives of benzamide compounds can effectively inhibit AChE and BChE activity, leading to improved cognitive function in animal models of Alzheimer's disease. The mechanisms include modulation of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor) and TRKB (Tropomyosin receptor kinase B), which are crucial for neuronal survival and function.

- Oxidative Stress Reduction : Compounds structurally similar to this compound have been tested for their antioxidant properties using DPPH assays. Results indicated significant reductions in reactive oxygen species (ROS) levels, suggesting potential applications in treating oxidative stress-related disorders .

Propiedades

IUPAC Name |

3-(hydroxymethyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)10(13)9-5-3-4-8(6-9)7-12/h3-6,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZVRAKBNSJRCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.